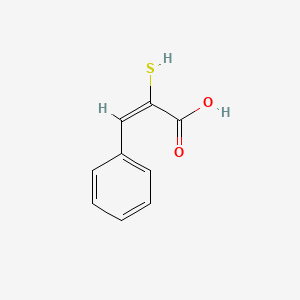

(2E)-3-phenyl-2-sulfanylprop-2-enoic acid

Description

(2E)-3-phenyl-2-sulfanylprop-2-enoic acid, also known by its CAS Number 5740-34-1, is an organic compound with the molecular formula C₉H₈O₂S. While its parent compound, cinnamic acid ((2E)-3-phenylprop-2-enoic acid), is widely studied and utilized, the introduction of a sulfanyl (B85325) group at the C2 position significantly alters its electronic and chemical properties. This modification places it within the class of α,β-unsaturated thioorganic acids, a group of compounds with interesting and varied chemical reactivity.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 5740-34-1 |

| Molecular Formula | C₉H₈O₂S |

| Molecular Weight | 180.22 g/mol |

α,β-Unsaturated thioorganic acids are a class of compounds characterized by a carbon-carbon double bond conjugated with a thiocarboxylic acid or a carboxylic acid with a sulfur-containing substituent. This structural motif imparts unique reactivity. The presence of the electron-withdrawing carboxylic acid group and the sulfur atom influences the electron density of the double bond, making these compounds susceptible to various nucleophilic and electrophilic addition reactions.

Research in this area often focuses on the synthesis and reactivity of these compounds. For instance, the addition of thiols to α,β-unsaturated carbonyl compounds is a well-established method for the synthesis of β-sulfido carbonyl compounds. While this typically involves the addition of a thiol to the β-position, the synthesis of α-sulfanyl derivatives like the title compound would require different synthetic strategies.

The nomenclature "(2E)" specifies the stereochemistry at the carbon-carbon double bond. The "E" designation, from the German entgegen (opposite), indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the phenyl group and the carboxylic acid group are on opposite sides of the double bond. The corresponding (2Z) isomer, where these groups are on the same side (zusammen, together), would be a distinct compound with different physical and chemical properties.

The presence of the double bond leads to geometric isomerism. The stability of the E and Z isomers can be influenced by steric and electronic factors. For cinnamic acid derivatives, the trans or (E) isomer is generally more stable due to reduced steric hindrance between the phenyl and carboxylic acid groups. guidechem.com

| Isomer | Description | Relative Stability |

|---|---|---|

| (2E)-isomer | Higher priority groups (phenyl and carboxylic acid) are on opposite sides of the double bond. | Generally more stable. |

| (2Z)-isomer | Higher priority groups are on the same side of the double bond. | Generally less stable due to steric hindrance. |

The study of S-functionalized carboxylic acids, particularly thiocarboxylic acids, has a long history in organic chemistry. Early research focused on their synthesis and fundamental reactivity. Thiocarboxylic acids are known to be more acidic than their carboxylic acid counterparts and exhibit different nucleophilic and electrophilic properties.

In recent decades, research on S-functionalized carboxylic acids has expanded into various fields, including medicinal chemistry and materials science. For example, cinnamic acid derivatives, in general, have been extensively investigated for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. nih.govnih.gov The introduction of sulfur-containing functional groups can modulate these activities and introduce new pharmacological properties.

Current research often focuses on the development of novel synthetic methodologies for the preparation of S-functionalized carboxylic acids and their derivatives. This includes the use of modern catalytic systems to achieve high efficiency and selectivity. Furthermore, the incorporation of these moieties into more complex molecules, such as peptides and natural product analogues, is an active area of investigation. The unique properties of the carbon-sulfur bond are also being exploited in the design of new materials and polymers.

While direct research on this compound is not prominent in the current scientific literature, the foundational knowledge of α,β-unsaturated systems and S-functionalized carboxylic acids provides a framework for understanding its potential chemical behavior and for guiding future research endeavors.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5740-34-1 |

|---|---|

Molecular Formula |

C9H8O2S |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

(E)-3-phenyl-2-sulfanylprop-2-enoic acid |

InChI |

InChI=1S/C9H8O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-6,12H,(H,10,11)/b8-6+ |

InChI Key |

NAEHAPZYAHRUTE-SOFGYWHQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C(=O)O)/S |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)S |

Origin of Product |

United States |

Synthetic Methodologies for 2e 3 Phenyl 2 Sulfanylprop 2 Enoic Acid and Its Analogues

Established Synthetic Pathways for (2E)-3-phenyl-2-sulfanylprop-2-enoic acid

The synthesis of α-thioacrylic acids, including this compound, has traditionally relied on multi-step sequences. One of the most common and established approaches involves the conversion of a corresponding carboxylic acid. This can be achieved through the activation of the carboxylic acid group, followed by a reaction with a hydrosulfide anion (HS⁻) source.

Another widely recognized method employs thionating agents, with Lawesson's Reagent being a prominent example. This reagent has been extensively used for converting carbonyl functionalities into their thiocarbonyl counterparts. nih.gov A direct, one-step protocol for the synthesis of thioacids from their corresponding carboxylic acids using Lawesson's Reagent has been developed, offering a practical route for this transformation. nih.gov The reaction is generally chemoselective, tolerating various functional groups such as arenes, olefins, and esters. nih.gov

A further established pathway involves the use of coupling agents. For instance, N-urethane-protected α-amino thioacids can be synthesized from their acid precursors and sodium sulfide (Na₂S) in a reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). organic-chemistry.org While this method is highlighted for amino acid derivatives, the principle of using a water-soluble carbodiimide to facilitate the reaction between a carboxylic acid and a sulfur nucleophile represents a foundational strategy in the field.

These established methods, while effective, often require stoichiometric activating agents or toxic reagents like hydrogen sulfide, prompting the development of more efficient and environmentally benign alternatives. nih.gov

Novel Synthetic Approaches and Catalytic Systems in the Synthesis of Thioacrylic Acids

Recent advancements in organic synthesis have introduced several novel methodologies for constructing thioacrylic acids, often leveraging catalysis to improve efficiency and selectivity.

A significant development is the catalyst-free synthesis of α-thioacrylic acids from readily available aryl alkynoates and thiols. rsc.org This method proceeds at room temperature through a cascade thiolation and 1,4-aryl migration, providing moderate to good yields without the need for any catalyst or additive. rsc.org This approach is notable for its operational simplicity and mild reaction conditions.

Table 1: Catalyst-Free Synthesis of α-Thioacrylic Acids from Aryl Alkynoates and Thiols rsc.org

| Aryl Alkynoate | Thiol | Product | Yield (%) |

|---|---|---|---|

| Phenyl propiolate | Thiophenol | (E)-3-phenyl-2-(phenylthio)acrylic acid | 85 |

| Phenyl propiolate | 4-Methylthiophenol | (E)-3-phenyl-2-(p-tolylthio)acrylic acid | 82 |

| Ethyl 3-phenylpropiolate | Benzyl (B1604629) mercaptan | (E)-2-(benzylthio)-3-phenylacrylic acid | 78 |

| Methyl 3-(p-tolyl)propiolate | Thiophenol | (E)-2-(phenylthio)-3-(p-tolyl)acrylic acid | 88 |

Transition-metal catalysis has also emerged as a powerful tool. Nickel-catalyzed methodologies, for example, have been developed for the synthesis of thiocarboxylic acid derivatives. digitellinc.com One such approach involves the cross-coupling of O-alkyl xanthate esters with organozinc reagents, benefiting from low catalyst loadings and rapid reaction times under mild conditions. digitellinc.com Another nickel-catalyzed method achieves thiocarbonylation of arylboronic acids using sulfonyl chlorides, with molybdenum hexacarbonyl serving as a carbon monoxide source. organic-chemistry.org

Photocatalysis represents another frontier, offering environmentally friendly synthetic routes. Visible-light-driven methods have been devised for thioester synthesis, where a thioacid can act as both a reactant and a photocatalyst, obviating the need for an external catalyst. organic-chemistry.org This process involves the photoexcitation of the thioacid to generate sulfur radical species. organic-chemistry.org Metal-free organophotocatalysts, such as phenylglyoxylic acid, have also been successfully employed in radical thiol-ene reactions to produce thioethers, a related class of sulfur-containing compounds. nih.gov

Asymmetric Synthesis of Stereoisomers of this compound

While this compound itself is achiral, the development of asymmetric methods is crucial for synthesizing its chiral analogues, which are of significant interest in medicinal chemistry. The primary focus of asymmetric synthesis in this context is the creation of stereocenters, typically at the α- or β-positions of the acrylic acid backbone.

Biocatalysis offers a powerful and green approach to obtaining enantiomerically pure α-thiocarboxylic acids. A notable example is the dynamic kinetic resolution (DKR) of racemic α-thionitriles using nitrilase enzymes. researchgate.net In this process, the nitrilase selectively hydrolyzes one enantiomer of the nitrile to the corresponding carboxylic acid. Simultaneously, the unreacted nitrile enantiomer undergoes racemization in situ, allowing for a theoretical yield of 100% of a single enantiomer of the α-thiocarboxylic acid. researchgate.net The ammonia (B1221849) generated during the enzymatic hydrolysis facilitates this racemization without requiring an external base. researchgate.net

Table 2: Biocatalytic Dynamic Kinetic Resolution of α-Thionitriles using Nitrilase Nit34 researchgate.net

| Substrate (α-Thionitrile) | Conversion (%) | Enantiomeric Excess (ee, %) | Isolated Yield (%) |

|---|---|---|---|

| 2-phenyl-2-(phenylthio)acetonitrile | 92 | 89 | 53 |

| 2-(naphthalen-2-yl)-2-(phenylthio)acetonitrile | 73 | 99 | 66 |

| 2-(4-chlorophenyl)-2-(phenylthio)acetonitrile | 65 | 92 | 46 |

Conditions: Reaction performed at pH 8.5.

Beyond biocatalysis, asymmetric catalysis using chiral metal complexes is a well-established strategy. For instance, vanadyl complexes have been used as catalysts to achieve asymmetric induction in radical cross-coupling reactions, demonstrating a potential pathway for creating chiral carbon-carbon bonds in complex molecules. mdpi.com Similarly, the principles of asymmetric Michael additions, often catalyzed by chiral organocatalysts like squaramides or by metal complexes, could be adapted for the enantioselective synthesis of chiral thioacrylic acid analogues. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for all chemical compounds, including thioacrylic acids. Several of the novel approaches discussed align with these principles.

Atom Economy and Catalyst-Free Reactions : The direct, catalyst-free synthesis of α-thioacrylic acids from aryl alkynoates and thiols is a prime example of green chemistry. rsc.org By eliminating the need for a catalyst and additives, it reduces waste and potential toxicity, while the cascade nature of the reaction improves atom economy.

Use of Renewable Resources and Energy Efficiency : Visible-light photocatalysis utilizes light as a renewable energy source, often allowing reactions to proceed at ambient temperature, thereby reducing the energy consumption associated with heating. nih.gov The development of metal-free organic photocatalysts further enhances the green credentials of this approach by avoiding potentially toxic and expensive heavy metals. nih.gov

Biocatalysis : The use of enzymes, as seen in the asymmetric synthesis of α-thiocarboxylic acids, is a cornerstone of green chemistry. researchgate.net Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature conditions, are highly selective (reducing byproducts), and the catalysts themselves are biodegradable. researchgate.net

Safer Solvents : Research into performing synthetic transformations in environmentally benign solvents, such as water, is ongoing. Methodologies for the synthesis of related thioamides have been developed that utilize water as the reaction medium, showcasing a move away from volatile organic compounds. researchgate.net

Process Intensification : Continuous-flow methods, which have been applied to thioester synthesis, can offer greener and safer alternatives to batch processing by improving heat transfer, enabling rapid optimization, and minimizing the volume of hazardous reagents at any given time. organic-chemistry.orgresearchgate.net

By embracing these principles, chemists are developing more sustainable and efficient routes to this compound and its diverse analogues.

Chemical Reactivity and Transformation Mechanisms of 2e 3 Phenyl 2 Sulfanylprop 2 Enoic Acid

Electrophilic and Nucleophilic Reactions at the Unsaturated Carbon-Carbon Bond

The carbon-carbon double bond in (2E)-3-phenyl-2-sulfanylprop-2-enoic acid is electron-deficient due to the electron-withdrawing effects of the adjacent carboxylic acid group. This electronic characteristic makes the β-carbon susceptible to attack by nucleophiles in a conjugate addition (Michael addition) fashion. Conversely, the double bond can still undergo electrophilic addition, although its reactivity is modulated by the substituents.

Electrophilic Addition:

Electrophilic addition to the double bond of α,β-unsaturated carboxylic acids like cinnamic acid is a well-established reaction. For instance, the bromination of trans-cinnamic acid proceeds via an electrophilic addition mechanism. The reaction is stereospecific, with the bromine atoms adding in an anti fashion across the double bond. This proceeds through a bridged bromonium ion intermediate, which is then attacked by a bromide ion. phdessay.comscribd.comdrnerz.comodinity.comalfredstate.edu This stereochemical outcome is a key indicator of the reaction mechanism. Given the structural similarity, this compound is expected to react with halogens such as bromine (Br₂) in a similar manner, yielding a dihalogenated derivative. The presence of the sulfanyl (B85325) group might influence the reaction rate and could potentially be oxidized by the halogen, representing a competing reaction pathway.

Nucleophilic Conjugate Addition:

The electron-poor nature of the β-carbon in the α,β-unsaturated system makes it a prime target for nucleophilic attack. This type of reaction, known as nucleophilic conjugate addition or Michael addition, is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. acsgcipr.orgmasterorganicchemistry.commdpi.com A variety of nucleophiles can participate in this reaction. For example, thiols are known to add to α,β-unsaturated carbonyl compounds in a conjugate fashion, a reaction termed the thia-Michael addition. acsgcipr.orgmdpi.com In the case of this compound, the addition of a second thiol molecule (R'SH) would likely proceed via a base-catalyzed or nucleophile-initiated mechanism to form a dithioether derivative. Similarly, amines and organometallic reagents, such as organocuprates, are also expected to add to the β-position. masterorganicchemistry.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a range of transformations, most notably esterification and amidation.

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comsapub.org This is a reversible reaction, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

The kinetics of the esterification of α,β-unsaturated carboxylic acids, such as trans-cinnamic acid, have been studied. A kinetic study of the esterification of trans-cinnamic acid with n-butanol over a heterogeneous Preyssler heteropolyacid catalyst demonstrated that the reaction follows a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. bohrium.comresearchgate.net This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of both reactants. The activation energy for this reaction was determined to be 50.9 kJ mol⁻¹. bohrium.comresearchgate.net It is expected that the esterification of this compound would follow a similar kinetic profile, although the presence of the sulfanyl group might influence the reaction rate due to potential interactions with the catalyst.

| Kinetic Model | Activation Energy (Ea) | Pre-exponential Factor (A) | Reference |

|---|---|---|---|

| Langmuir-Hinshelwood-Hougen-Watson (LH3) | 50.9 kJ mol⁻¹ | 6.12 × 10⁷ mol g⁻¹ h⁻¹ | bohrium.comresearchgate.net |

The carboxylic acid functionality of this compound can be converted to an amide by reaction with an amine. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid towards nucleophilic attack by the amine. A variety of coupling reagents have been successfully employed for the amidation of cinnamic acid. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve efficiency. luxembourg-bio.comanalis.com.my Other effective coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU). hepatochem.compeptide.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields of the desired amide. analis.com.my A comparative study on the amidation of carboxylic acids in aqueous media highlighted the effectiveness of reagents like DMT-MM and TPTU-NMI. luxembourg-bio.comresearchgate.net

| Coupling Reagent | Additive (if any) | General Efficacy | Reference |

|---|---|---|---|

| EDC·HCl | None | High yield (93.1%) under optimized conditions. | analis.com.my |

| DCC | DMAP | Effective for synthesis of natural phenol (B47542) amides. | researchgate.net |

| COMU | Collidine | Effective in aqueous media. | luxembourg-bio.comresearchgate.net |

| DMT-MM | None | Good yields for coupling with secondary amines in aqueous media. | luxembourg-bio.comresearchgate.net |

| TPTU | NMI | Good yields for coupling with aniline (B41778) in aqueous media. | luxembourg-bio.comresearchgate.net |

Beyond esterification and amidation, the carboxylic acid group can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this would likely also reduce the carbon-carbon double bond.

Transformations of the Sulfanyl Group

The sulfanyl (thiol) group is a reactive functional group that can undergo oxidation and can coordinate to metal centers.

The sulfur atom in the sulfanyl group of this compound is in its lowest oxidation state and can be readily oxidized. Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) at room temperature, can selectively oxidize the thiol to a sulfoxide (B87167). openstax.orglibretexts.org Further oxidation with a stronger oxidizing agent, such as a peroxyacid (e.g., m-CPBA), will yield the corresponding sulfone. openstax.orglibretexts.org The oxidation state of the sulfur atom can significantly impact the electronic properties and reactivity of the molecule.

The mechanism of thiol oxidation generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. researchgate.netsci-hub.se For oxidation to the sulfone, the intermediate sulfoxide is further oxidized. The choice of oxidant and reaction conditions is crucial for controlling the extent of oxidation. organic-chemistry.org

The sulfanyl group can be deprotonated to form a thiolate anion, which is a soft Lewis base and a strong ligand for many transition metals. wikipedia.orgnih.gov Thiolates form stable complexes with a wide range of metal ions, particularly those classified as soft Lewis acids. wikipedia.org The coordination of the thiolate ligand can occur in a terminal or bridging fashion, leading to the formation of mononuclear or polynuclear metal complexes. bohrium.com The geometry of the resulting complex is dependent on the metal ion, its oxidation state, and the other ligands present. nih.gov

For this compound, the corresponding thiolate could act as a bidentate ligand, coordinating to a metal center through both the sulfur atom and one of the oxygen atoms of the carboxylate group, forming a chelate ring. The specific coordination mode would depend on the metal ion and the reaction conditions. The formation of such metal complexes can have a profound effect on the reactivity of the organic ligand.

Cycloaddition and Other Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. msu.edu This category includes cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. While the carbon-carbon double bond in this compound presents a potential site for such transformations, the literature specifically detailing these reactions for this compound is not extensive.

Cycloaddition reactions involving α,β-unsaturated thiolates have been a subject of study, suggesting that the deprotonated form of this compound could potentially participate in such transformations. For instance, α,β-unsaturated thiolates and their analogs have been investigated in cycloaddition reactions, indicating a potential avenue for the reactivity of the subject compound under basic conditions.

Radical Reactions and Photochemical Transformations

The presence of a sulfanyl group and a conjugated system makes this compound a candidate for radical and photochemical reactions.

Radical Reactions:

The S-H bond in the sulfanyl group is relatively weak and can undergo homolytic cleavage to form a thiyl radical. This process can be initiated by thermal or photochemical means, often with the use of a radical initiator such as azobisisobutyronitrile (AIBN). Thiyl radicals are versatile intermediates that can participate in a variety of transformations. mdpi.com

One of the most common reactions of thiyl radicals is their addition to unsaturated systems, a process known as the thiol-ene reaction. In the context of this compound, a thiyl radical generated from one molecule could potentially add to the double bond of another molecule, leading to dimerization or oligomerization.

Furthermore, thioacids, which are structurally related to the subject compound, are known to generate thiyl radicals that can undergo a range of synthetic transformations. rsc.org These reactions often proceed with high chemo-, regio-, and diastereoselectivity. rsc.org The general mechanism for a radical-mediated thiol-ene reaction is depicted below:

| Step | Description |

| Initiation | Generation of a thiyl radical from the S-H bond. |

| Propagation | Addition of the thiyl radical to an alkene to form a carbon-centered radical, followed by hydrogen abstraction from another thiol molecule to generate the product and a new thiyl radical. |

| Termination | Combination of two radical species. |

This table illustrates a generalized mechanism for a radical thiol-ene reaction.

Photochemical Transformations:

α,β-Unsaturated carbonyl compounds are known to undergo a variety of photochemical reactions. nih.gov For instance, cinnamic acid and its derivatives can undergo photochemical [2+2] cycloaddition reactions upon irradiation with UV light. Given the structural similarity, it is plausible that this compound could exhibit similar reactivity, leading to the formation of cyclobutane (B1203170) derivatives.

The specific outcome of such a reaction would be influenced by the reaction conditions, including the wavelength of light and the presence of photosensitizers. The sulfanyl group may also influence the photophysical properties of the molecule and the subsequent reaction pathways.

The table below summarizes potential photochemical transformations of this compound based on the reactivity of analogous compounds.

| Reaction Type | Potential Product(s) | Conditions |

| [2+2] Cycloaddition | Cyclobutane dimers | UV irradiation |

| Cis-Trans Isomerization | (2Z)-3-phenyl-2-sulfanylprop-2-enoic acid | UV irradiation |

| Radical Addition | Adducts with solvents or other radical species | UV irradiation in the presence of radical sources |

This table outlines hypothetical photochemical reactions of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation for Research Applications

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of conformational isomers of (2E)-3-phenyl-2-sulfanylprop-2-enoic acid.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the thiol group should give rise to a weak S-H stretching vibration, typically observed in the 2550-2600 cm⁻¹ region. The carboxylic acid moiety will be identifiable by a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, overlapping with C-H stretching vibrations, and a strong C=O stretching band around 1700 cm⁻¹. The C=C double bond of the propenoic acid backbone would likely show a stretching vibration in the 1625-1640 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations from the phenyl group are anticipated in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The S-H stretch, while weak in the IR, often gives a more distinct signal in the Raman spectrum. The C=C and aromatic ring vibrations are typically strong and well-defined in Raman spectra, aiding in the conformational analysis of the molecule.

| Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| S-H (Thiol) | 2550-2600 (weak) | 2550-2600 |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | |

| C=O (Carboxylic Acid) | ~1700 (strong) | ~1700 |

| C=C (Alkenyl) | 1625-1640 | 1625-1640 |

| C=C (Aromatic) | 1450-1600 | 1450-1600 |

| C-H (Aromatic) | 3000-3100 | 3000-3100 |

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Detailed Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation and stereochemical assignment of this compound.

¹H NMR: The proton NMR spectrum would provide key information. The vinyl proton (=CH) would appear as a singlet, with its chemical shift influenced by the neighboring phenyl and carboxylic acid groups. The protons of the phenyl group would typically resonate in the aromatic region (δ 7.0-8.0 ppm). The acidic proton of the carboxylic acid would likely be a broad singlet, and the thiol proton would also appear as a singlet, with their chemical shifts being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum (δ 170-185 ppm). The olefinic carbons and the aromatic carbons would resonate in the δ 120-150 ppm range.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assigning all proton and carbon signals definitively and confirming the connectivity within the molecule. For instance, HMBC correlations between the vinyl proton and the carbons of the phenyl ring and the carbonyl carbon would solidify the structural assignment.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H (Vinyl) | δ 6.0-7.0 | Singlet |

| ¹H (Aromatic) | δ 7.0-8.0 | Multiplets |

| ¹H (Carboxylic Acid) | Variable (broad) | Singlet |

| ¹H (Thiol) | Variable | Singlet |

| ¹³C (Carbonyl) | δ 170-185 | |

| ¹³C (Olefinic) | δ 120-140 | |

| ¹³C (Aromatic) | δ 125-145 |

High-Resolution Mass Spectrometry Techniques for Structural Confirmation and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of this compound and for studying its fragmentation patterns. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula. The presence of sulfur can be further confirmed by the characteristic isotopic pattern of ³⁴S. Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the loss of H₂O, CO, and COOH, which can provide further structural insights.

| Technique | Information Obtained |

| HRMS (e.g., ESI-TOF, MALDI-Orbitrap) | Accurate mass of the molecular ion, determination of elemental composition. |

| Isotope Pattern Analysis | Confirmation of the presence of sulfur (³⁴S isotope). |

| MS/MS Fragmentation | Structural information based on characteristic neutral losses and fragment ions. |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining a single crystal of this compound or a suitable crystalline derivative would allow for the elucidation of bond lengths, bond angles, and torsional angles with high precision. This technique would confirm the (E)-configuration of the double bond and reveal the conformation of the phenyl and carboxylic acid groups relative to the alkene plane. Furthermore, it would provide invaluable information on the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and thiol groups, which govern the crystal packing.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination

While this compound itself is achiral, the introduction of a chiral center, for instance, through derivatization at the carboxylic acid or thiol group, would render the molecule chiral. In such cases, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. For a chiral derivative, CD and ORD spectra would serve as unique fingerprints, allowing for the determination of enantiomeric excess and, in conjunction with quantum chemical calculations, the assignment of the absolute configuration of the stereocenter.

Computational Chemistry and Molecular Modeling Studies of 2e 3 Phenyl 2 Sulfanylprop 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

No published studies were identified.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

No published studies were identified.

Molecular Docking Studies to Elucidate Binding Modes with Potential Molecular Targets

No published studies were identified.

Pharmacophore Modeling and Virtual Screening Based on Structural Features

No published studies were identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical outcomes)

No published studies were identified.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2e 3 Phenyl 2 Sulfanylprop 2 Enoic Acid Derivatives

Impact of Substituents on the Phenyl Ring on Biological Activity

Research on related cinnamic acid derivatives has shown that the introduction of various functional groups onto the phenyl ring can significantly alter their antimicrobial, antioxidant, and anticancer properties. For instance, the presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), or electron-donating groups, like methoxy (-OCH3) moieties, can impact the molecule's interaction with biological targets.

Halogen Substituents: The introduction of halogen atoms to the phenyl ring has been a common strategy to enhance the biological activity of cinnamic acid derivatives. The position of the halogen can be critical. For example, in some series of compounds, a halogen at the para position leads to greater activity than at the ortho or meta positions. This effect is often attributed to the combination of the halogen's electronegativity and its ability to participate in halogen bonding, which can influence binding affinity to target proteins.

Methoxy Substituents: Methoxy groups on the phenyl ring are known to affect the lipophilicity and electronic properties of the molecule. Studies on related chalcones and cinnamic acid derivatives have demonstrated that the number and position of methoxy groups can modulate anticancer activity spu.edu.synih.gov. For example, in some cases, trimethoxy-substituted compounds have shown potent activity. The position of the methoxy group can also influence the selectivity of the compound for different biological targets.

While specific quantitative data for a series of phenyl-substituted (2E)-3-phenyl-2-sulfanylprop-2-enoic acid derivatives is not extensively available in the public domain, the general principles observed for cinnamic acids suggest that such substitutions would be a key area for SAR exploration.

Interactive Data Table: Hypothetical Impact of Phenyl Ring Substituents on Biological Activity

The following table is a hypothetical representation based on general trends observed in related cinnamic acid derivatives and is intended for illustrative purposes due to the lack of specific published data for this compound derivatives.

| Substituent (Position) | Predicted Biological Activity | Rationale |

| 4-Chloro | Potentially Enhanced | Increased lipophilicity and potential for halogen bonding. |

| 4-Methoxy | Potentially Modulated | Alters electronic properties and lipophilicity, may enhance antioxidant activity. |

| 3,4-Dichloro | Potentially Enhanced | Combination of electronic and steric effects may improve target binding. |

| 3,4,5-Trimethoxy | Potentially Enhanced | Increased lipophilicity and potential for specific interactions with target enzymes. |

| 4-Nitro | Potentially Modulated | Strong electron-withdrawing group, may influence reactivity and target interactions. |

Influence of Stereochemistry on Reactivity and Biological Function

The geometry of the double bond in 3-phenyl-2-sulfanylprop-2-enoic acid, designated as (E) for entgegen (opposite) and (Z) for zusammen (together), is a critical determinant of the molecule's three-dimensional shape. This stereochemistry significantly impacts how the molecule fits into the binding site of a biological target, thereby influencing its reactivity and biological function.

The (2E)-isomer, or trans-isomer, is generally the more thermodynamically stable configuration due to reduced steric hindrance between the phenyl and carboxylic acid groups. In many classes of biologically active compounds, including cinnamic acid derivatives, the trans configuration is often associated with higher activity. This is because the specific geometry of the trans isomer may allow for optimal interactions with the amino acid residues within a receptor or enzyme active site.

Conversely, the (2Z)-isomer, or cis-isomer, will have a different spatial arrangement of its functional groups. This can lead to altered binding affinities and, consequently, different biological activities. In some instances, the cis isomer may be inactive or exhibit a different type of activity altogether. The relative reactivity of the isomers can also differ, for example, in their susceptibility to enzymatic reactions or their ability to participate in cycloaddition reactions.

A comprehensive understanding of the influence of stereochemistry would require the synthesis and comparative biological evaluation of both the (2E) and (2Z) isomers of 3-phenyl-2-sulfanylprop-2-enoic acid and its derivatives.

Role of the Sulfanyl (B85325) Group in Molecular Recognition and Activity

The sulfanyl (-SH or thiol) group at the α-position of the propenoic acid chain is a defining feature of this compound and is crucial for its chemical reactivity and biological activity. Thiol groups are known to be important in various biological processes.

Nucleophilicity and Metal Chelation: The sulfur atom in the sulfanyl group is a soft nucleophile and can participate in Michael addition reactions. It can also form covalent bonds with electrophilic centers in biological macromolecules, such as the cysteine residues in enzymes, leading to enzyme inhibition. Furthermore, the sulfanyl group has the ability to chelate metal ions, which can be an important mechanism of action, particularly for enzymes that have metal cofactors in their active sites.

Hydrogen Bonding and Redox Activity: The sulfanyl group can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule to its target. The thiol moiety is also redox-active and can be oxidized to form disulfide bonds or higher oxidation states of sulfur. This redox potential can be significant in biological systems where oxidative stress is implicated.

Molecular Docking Insights: While specific molecular docking studies for this compound are not widely reported, computational modeling of similar compounds often reveals the importance of the sulfanyl group in forming key interactions within the active site of target enzymes. These interactions can include hydrogen bonds with polar amino acid residues and hydrophobic interactions. For instance, in the context of enzyme inhibition, the sulfanyl group might be positioned to interact with a catalytic residue or a metal cofactor, thereby blocking the enzyme's function.

Systematic Modifications of the Carboxylic Acid Moiety and their Effects

The carboxylic acid group is a key functional moiety in this compound, contributing to its acidity, polarity, and ability to form hydrogen bonds and ionic interactions. Systematic modifications of this group can have a profound impact on the compound's pharmacokinetic and pharmacodynamic properties.

Esterification: Converting the carboxylic acid to an ester can increase the lipophilicity of the molecule. This modification can enhance cell membrane permeability and oral bioavailability. In some cases, esters can act as prodrugs, being hydrolyzed by esterases in the body to release the active carboxylic acid. The biological activity of the ester itself may differ from the parent acid.

Bioisosteric Replacement: Bioisosteres are functional groups that have similar physicochemical properties to another group and can be used to replace it in a molecule to improve its properties. The carboxylic acid group can be replaced by various bioisosteres, such as tetrazoles, sulfonamides, or hydroxamic acids. These replacements can maintain the necessary interactions with the biological target while potentially improving metabolic stability, reducing toxicity, or altering the pharmacokinetic profile of the compound. For example, a tetrazole ring can mimic the acidic proton and the charge distribution of a carboxylic acid while being more resistant to certain metabolic pathways.

The systematic exploration of these modifications is a cornerstone of medicinal chemistry, allowing for the optimization of lead compounds into potential drug candidates.

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Synthesis of Ester and Amide Derivatives for Modified Biological Profiles

The carboxylic acid moiety of (2E)-3-phenyl-2-sulfanylprop-2-enoic acid is a prime target for derivatization to esters and amides. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn influences its biological activity and metabolic stability.

Ester Synthesis: Esterification of the carboxylic acid can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the reaction with an alcohol under milder conditions. The synthesis of cinnamate (B1238496) esters, analogues lacking the sulfanyl (B85325) group, has shown that converting the carboxylic acid to an ester function can introduce or enhance antimicrobial activity. For instance, simple alkyl cinnamates like methyl and ethyl cinnamate have demonstrated activity against various fungal strains, with potency influenced by the length of the alkyl chain.

Amide Synthesis: The synthesis of amide derivatives proceeds through the reaction of the carboxylic acid with a primary or secondary amine. This transformation is typically mediated by peptide coupling reagents to form the amide bond efficiently. Commonly used reagents include O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P). Studies on analogous cinnamamide (B152044) structures have revealed that the nature of the amine substituent plays a critical role in defining the biological activity. For example, cinnamamides incorporating heterocyclic or aromatic amines have been shown to possess significant anticancer activity, whereas those with aliphatic amines exhibit lower potency. nih.gov This highlights the potential for tuning the biological profile of this compound through the strategic selection of amine coupling partners.

Table 1: Synthesis Strategies for Ester and Amide Derivatives

| Derivative Type | Synthetic Method | Reagents/Conditions | Potential Biological Profile Modification |

|---|---|---|---|

| Esters | Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Increased lipophilicity, potential for enhanced antimicrobial activity |

| Esters | Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP | Mild conditions, suitable for complex alcohols |

| Amides | Peptide Coupling | Amine, HBTU/HATU or T3P, Base (e.g., DIPEA) | Introduction of new pharmacophores, modulation of anticancer or antimicrobial activity |

Modifications of the Sulfanyl Group: Synthesis of Sulfoxides, Sulfones, and Thioethers

The nucleophilic sulfanyl (-SH) group is a key functional handle for diversification, allowing for alkylation to form thioethers or oxidation to produce sulfoxides and sulfones. These modifications dramatically alter the steric and electronic properties of the sulfur center, providing a pathway to new analogues with distinct biological activities.

Synthesis of Thioethers: Thioethers (sulfides) are readily synthesized by the S-alkylation of the sulfanyl group. This nucleophilic substitution reaction is typically carried out by treating this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. jmaterenvironsci.com Common bases include potassium carbonate or triethylamine, which deprotonate the thiol to form the more nucleophilic thiolate anion. jmaterenvironsci.com This method is versatile, allowing for the introduction of a wide variety of alkyl and benzyl (B1604629) groups. jmaterenvironsci.comrsc.org Thiol-free methods, using reagents like xanthates, have also been developed to avoid the malodorous nature of some thiols, though direct alkylation remains a primary strategy. mdpi.com

Synthesis of Sulfoxides and Sulfones: The oxidation of the sulfur atom provides access to sulfoxides and sulfones, which are important functional groups in many biologically active compounds.

Sulfoxides: Selective oxidation of the thioether derivative to the corresponding sulfoxide (B87167) can be achieved using a range of oxidizing agents under controlled conditions. A common and "green" method involves using hydrogen peroxide, often in a solvent like acetic acid, which allows for high selectivity with minimal overoxidation. nih.gov Other reagents like Selectfluor can mediate the efficient oxidation of thiols or sulfides to sulfoxides at room temperature. organic-chemistry.org Careful control of stoichiometry and reaction conditions is crucial to prevent further oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org

Sulfones: Further oxidation of the sulfoxide, or direct, more forceful oxidation of the thioether, yields the sulfone. Reagents such as excess hydrogen peroxide, often with a catalyst, or potassium permanganate (B83412) can be used. organic-chemistry.org The conversion of sulfides to sulfones can also be accomplished using urea-hydrogen peroxide adducts. organic-chemistry.org Vinyl sulfones are particularly interesting derivatives due to their utility as Michael acceptors in biological systems and their presence in various pharmaceuticals. organic-chemistry.org A direct method for converting cinnamic acids to vinyl sulfones via a decarboxylative cross-coupling has been reported, suggesting a potential alternative route for functionalizing the scaffold. organic-chemistry.org

Table 2: Derivatization of the Sulfanyl Group

| Derivative Type | Synthetic Method | Reagents/Conditions | Key Features |

|---|---|---|---|

| Thioethers (Sulfides) | S-Alkylation | Alkyl Halide, Base (K₂CO₃ or Et₃N) | Versatile introduction of various R-groups at the sulfur atom. jmaterenvironsci.com |

| Sulfoxides | Selective Oxidation | H₂O₂ in Acetic Acid; Selectfluor | Controlled oxidation to the sulfoxide state; avoids overoxidation. nih.govorganic-chemistry.org |

| Sulfones | Strong Oxidation | Excess H₂O₂; KMnO₄; Urea-H₂O₂ | Complete oxidation to the sulfone state. organic-chemistry.org |

Introduction of Heterocyclic Moieties onto the Phenyl Ring or Thioacrylic Scaffold

Incorporating heterocyclic rings into a molecular scaffold is a well-established strategy in drug discovery to enhance biological activity, improve selectivity, and modulate physicochemical properties. nih.gov For this compound, heterocycles can be introduced by functionalizing the phenyl ring or by building a new ring system using the existing functional groups.

One of the most direct methods for incorporating a heterocycle is through the reaction of the sulfanyl group. For instance, the Hantzsch thiazole (B1198619) synthesis or related reactions can be adapted. Reaction of an α-mercaptoacrylic acid derivative with an α-haloketone and ammonia (B1221849) or an amine can lead to the formation of a thiazole ring directly attached to the acrylic backbone. Thiazole derivatives are known to possess a wide range of therapeutic activities, including antibacterial, antifungal, and anticancer properties. nih.gov

Alternatively, the carboxylic acid can be used as an anchor to append heterocyclic structures. For example, condensation with a heterocyclic amine (e.g., 2-aminothiazole, aminopyridine) using standard amide coupling conditions would yield an amide derivative bearing a heterocyclic moiety.

Functionalization of the phenyl ring offers another avenue. Starting with a substituted cinnamaldehyde (B126680) (e.g., an amino- or hydroxy-substituted phenyl ring) in the synthesis of the parent scaffold allows for subsequent cyclization reactions to form fused heterocyclic systems like benzothiazoles or benzoxazoles. uobaghdad.edu.iq Furthermore, modern cross-coupling reactions could be employed on a halo-substituted phenyl ring of the parent compound to attach various heterocyclic groups. Studies on related cinnamic acid derivatives have shown that the presence of heterocyclic groups like furan (B31954) or thiophene (B33073) can enhance anti-H. pylori activity. mdpi.com

Conjugation with Other Biologically Active Molecules or Delivery Systems

To create multi-target agents or improve drug delivery, this compound can be conjugated to other biologically active molecules, polymers, or targeting moieties. The carboxylic acid group serves as the primary attachment point for creating these conjugates, typically through the formation of an ester or amide linkage.

This strategy has been explored with the parent cinnamic acid scaffold, demonstrating its feasibility. For example, hydroxycinnamic acids have been conjugated with a triphenylphosphonium cation to target mitochondria, thereby delivering an antioxidant payload directly to the site of reactive oxygen species production and enhancing anticancer effects. nih.gov

Similarly, conjugation of cinnamic acid derivatives to amino acids has been investigated. These conjugates can exhibit modified cytotoxic profiles against cancer cell lines. The choice of amino acid provides a way to modulate the properties of the final conjugate.

Another powerful application of this strategy is the potential to repurpose or rescue existing drugs. Conjugates of cinnamic acids with classical antimalarial drugs like chloroquine (B1663885) and primaquine (B1584692) have been synthesized. This approach aims to create dual-action agents that may overcome drug resistance mechanisms or exhibit synergistic activity. organic-chemistry.org The linkage is often an amide bond formed between the carboxylic acid of the cinnamic moiety and an amine on the drug molecule. organic-chemistry.org This established precedent provides a clear blueprint for conjugating this compound to a wide array of bioactive partners to achieve novel therapeutic outcomes.

Advanced Analytical Methodologies for Research on 2e 3 Phenyl 2 Sulfanylprop 2 Enoic Acid

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Separation, and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of cinnamic acid derivatives, including (2E)-3-phenyl-2-sulfanylprop-2-enoic acid. Its versatility allows for robust purity assessment, analytical separation of isomers and impurities, and scaling up for preparative isolation of the pure compound. sielc.comtandfonline.comnih.gov Reversed-phase (RP) HPLC is the most common mode employed for these non-polar to moderately polar compounds. sielc.com

For purity assessment, RP-HPLC methods typically utilize C18 columns with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com The acidic modifier, often formic acid or phosphoric acid, ensures that the carboxylic acid group of the analyte remains protonated, leading to better peak shape and retention. sielc.com Detection is commonly achieved using a UV-Vis detector, as the phenylpropanoid structure possesses a strong chromophore. researchgate.net The chemical purity of synthesized cinnamic acid derivatives can be effectively determined using this approach. tandfonline.com

The same analytical setup can be optimized for the separation of this compound from potential impurities, such as starting materials, byproducts, or its (2Z)-isomer. Method development involves adjusting the mobile phase gradient, flow rate, and column temperature to achieve baseline resolution of all components.

Furthermore, HPLC methods are scalable and can be adapted for preparative isolation. sielc.comsielc.com By using larger columns and higher flow rates, significant quantities of the target compound can be purified from a reaction mixture. The fractions are collected as they elute from the column, and the solvent is subsequently removed to yield the purified compound. nih.gov This is crucial for obtaining high-purity material required for further research and characterization. tandfonline.com

Table 1: Typical HPLC Parameters for Analysis of Cinnamic Acid Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water with acid (e.g., 0.1% Formic Acid) | Elutes compounds based on polarity. Acid suppresses ionization. sielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV-Vis at λmax (e.g., ~270-320 nm) | Detects the aromatic compounds as they elute. researchgate.net |

| Column Temp. | 25-40 °C | Affects viscosity and retention times, can improve peak shape. |

| Injection Vol. | 5-20 µL | Volume of sample introduced into the system. |

Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, compounds like this compound, which contain polar functional groups (carboxylic acid and thiol), are generally non-volatile and prone to thermal degradation. Therefore, a derivatization step is required to convert them into more volatile and stable analogues suitable for GC analysis.

The most common derivatization technique for this purpose is silylation, where active hydrogens in the -COOH and -SH groups are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) are frequently used. This process significantly reduces the polarity and increases the volatility of the analyte. researchgate.net

Once derivatized, the TMS-ester-thioether of this compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS). researchgate.netnih.gov The separation is based on the boiling points and interactions of the derivatives with the stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. nih.gov A Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. This method is particularly useful for purity analysis, detecting volatile impurities or byproducts that might not be easily observed by HPLC. nih.gov

Table 2: General GC Conditions for Analysis of Derivatized Cinnamic Acids

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Trimethylsilylation (TMS) | Increases volatility and thermal stability of the analyte. researchgate.net |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Non-polar column for separation of volatile derivatives. nih.gov |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the sample through the column. nih.gov |

| Injection Mode | Split (e.g., 1:10) | Introduces a small, representative portion of the sample. nih.gov |

| Oven Program | Temperature gradient (e.g., 40°C to 320°C) | Separates compounds based on their boiling points. nih.gov |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | Provides identification (MS) and quantification. |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification in Complex Research Matrices

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for the definitive identification and precise quantification of this compound in complex samples such as biological fluids or plant extracts. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity. researchgate.net For analysis, a reversed-phase UHPLC or HPLC system is used for separation, followed by detection with a mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization source, typically operated in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid, generating the parent ion for MS analysis. mdpi.comresearchgate.net High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent and fragment ions. mdpi.com For quantitative studies, a triple quadrupole (QqQ) mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode, which provides superior sensitivity and specificity by monitoring a specific fragmentation transition of the parent ion to a product ion. nih.govresearchgate.net This method allows for quantification even at very low concentrations (ng/mL levels). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the derivatized compound, as described in the GC section. nih.gov The MS detector provides mass spectra for the eluting peaks, which can be compared against spectral libraries for identification. researchgate.net GC-MS is highly effective for characterizing degradation products and resolving complex mixtures of derivatized metabolites. nih.gov

Table 3: Example LC-MS/MS Parameters for Quantification of Cinnamic Acid Derivatives

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Chromatography | UHPLC with C18 column | Provides rapid and efficient separation. nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes acidic compounds like the target analyte. researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) | Gold standard for quantitative analysis due to high sensitivity. nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Monitors specific parent→fragment ion transitions for high selectivity. researchgate.net |

| Parent Ion [M-H]⁻ | m/z 195.02 | Calculated for C₉H₈O₂S |

| Fragment Ion(s) | e.g., m/z 151 [M-H-CO₂]⁻, m/z 134 [M-H-CO₂-OH]⁻ | Characteristic fragments used for confirmation and quantification. |

Electrochemical Methods for Redox Behavior Analysis and Biosensing Applications

Electrochemical methods offer a sensitive and often cost-effective approach to studying the redox behavior of molecules and for developing specialized sensors. For this compound, the presence of the thiol (-SH) group makes it an excellent candidate for electrochemical analysis. Thiols are known to be electrochemically active and participate in oxidation-reduction reactions. scienceopen.com

This electrochemical activity can be harnessed for biosensing applications. An electrode could be modified with enzymes or specific polymers to create a sensor for the selective detection of this compound. mdpi.com For instance, the compound could be immobilized on an electrode surface to monitor its interaction with a target analyte, or a sensor could be designed to quantify the compound in biological samples based on its specific oxidation peak. Electrochemical sensors have been successfully developed for other phenolic acids, demonstrating wide linear ranges and low limits of detection (LOD) down to the nanomolar level. mdpi.com

Capillary Electrophoresis in Analytical Separations of Isomers and Derivatives

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. ufmg.br It is particularly well-suited for the analysis of charged species like this compound, which possesses a negatively charged carboxylate group at neutral or basic pH. CE offers very high separation efficiency, making it ideal for resolving closely related compounds, such as geometric (E/Z) isomers or other structural analogues. tandfonline.com

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a buffer-filled capillary. ufmg.br The composition of the background electrolyte (BGE) is critical and can be adjusted (e.g., pH, ionic strength, organic modifiers) to optimize the separation of the target compound from its impurities. Detection is often performed using a diode-array detector (DAD), which provides spectral information across a range of UV-Vis wavelengths. ufmg.br

For separating neutral isomers or enhancing the separation of charged ones, Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be employed. In MEKC, surfactants are added to the BGE above their critical micelle concentration, creating a pseudostationary phase that allows for the separation of analytes based on their partitioning between the aqueous buffer and the micelles. Chiral selectors, such as cyclodextrins, can also be added to the BGE to enable the separation of enantiomers of chiral cinnamic acid derivatives. tandfonline.com The hyphenation of CE with mass spectrometry (CE-MS) further enhances analytical power by combining high-efficiency separation with mass-based identification. ufmg.brnih.gov

Broader Research Applications and Future Directions for 2e 3 Phenyl 2 Sulfanylprop 2 Enoic Acid

Exploration as Chemical Biology Probes for Mechanistic Studies

The unique chemical architecture of (2E)-3-phenyl-2-sulfanylprop-2-enoic acid makes it an excellent candidate for the development of chemical biology probes. These tools are instrumental in dissecting complex biological mechanisms at the molecular level. The cinnamic acid backbone can be functionalized to create activity-based protein profiling (ABPP) probes, which can be used to identify and study the molecular targets of bioactive compounds. For instance, derivatives of cinnamic hydroxamic acid have been successfully synthesized and utilized as ABPP probes to investigate potential targets for anti-hepatitis C virus agents. researchgate.net Such probes often incorporate a reactive group that can covalently bind to the target protein, an affinity tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation, and a recognition element based on the parent molecule's structure.

The sulfanyl (B85325) group in this compound offers a unique handle for bioconjugation, allowing for the attachment of reporter tags without significantly altering the core pharmacophore. This could enable researchers to track the distribution of the molecule within cells, identify its binding partners, and elucidate its mechanism of action in various biological contexts.

Role in Agrochemical Research, including Novel Antimicrobial Agents

Cinnamic acid and its derivatives have long been recognized for their potential in agrochemical applications, exhibiting a range of activities against plant pathogens. nih.govresearchgate.net The introduction of a sulfanyl group into the cinnamic acid scaffold, as in this compound, could lead to the development of novel antimicrobial agents. Organosulfur compounds are known to play a significant role in crop protection, with approximately 30% of modern agrochemicals containing at least one sulfur atom. researchgate.net

Research has demonstrated that cinnamic acid derivatives containing dithioacetal moieties exhibit significant curative activities against the Tobacco mosaic virus (TMV). mdpi.com This highlights the potential of sulfur-containing cinnamic acid derivatives in the development of new antiviral agents for agriculture. Furthermore, the α,β-unsaturated carbonyl system present in the molecule is a known Michael acceptor, which can react with nucleophilic residues in pathogen-specific enzymes, leading to their inactivation. This mechanism could be exploited to design targeted and effective fungicides and bactericides.

Table 1: Potential Agrochemical Applications of this compound Derivatives

| Application Area | Potential Mechanism of Action | Target Pathogens (Examples) |

| Antiviral Agents | Interference with viral replication and systemic movement. | Tobacco mosaic virus (TMV), Cucumber mosaic virus (CMV) |

| Antifungal Agents | Inhibition of essential fungal enzymes through Michael addition. | Botrytis cinerea, Fusarium graminearum |

| Antibacterial Agents | Disruption of bacterial cell wall synthesis or metabolic pathways. | Xanthomonas oryzae, Pseudomonas syringae |

| Plant Defense Elicitors | Induction of systemic acquired resistance (SAR) in plants. | Broad-spectrum pathogen resistance |

Contribution to Biochemical Pathway Elucidation (e.g., thiol-mediated reactions)

The sulfanyl group in this compound makes it a valuable tool for studying thiol-mediated reactions in biological systems. Thiols play a crucial role in a wide range of biochemical processes, including redox signaling, enzyme catalysis, and protein folding. The reactivity of the sulfanyl group can be harnessed to probe the activity of enzymes involved in thiol metabolism or to investigate the role of reactive sulfur species in cellular signaling.

The reaction of α,β-unsaturated carbonyl compounds, such as the parent cinnamic acid structure, with biological thiols is a key mechanism of action for many bioactive molecules. nih.gov By studying the interactions of this compound with specific proteins and enzymes, researchers can gain a deeper understanding of how these thiol-reactive compounds exert their biological effects. This knowledge is critical for the rational design of drugs and therapeutic agents that target thiol-dependent pathways.

Design and Synthesis of Novel Functional Molecules based on the this compound Scaffold

The this compound scaffold provides a versatile platform for the design and synthesis of novel functional molecules with a wide range of potential applications. The phenyl ring, the carboxylic acid group, and the sulfanyl group can all be readily modified to tune the molecule's physicochemical properties and biological activity.

For example, the carboxylic acid can be converted to esters, amides, or other functional groups to create a library of derivatives with diverse pharmacological profiles. nih.gov The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the molecule's reactivity and target specificity. biointerfaceresearch.com The sulfanyl group can be used as a point of attachment for other bioactive moieties, leading to the creation of hybrid molecules with dual or synergistic activities. The thia-Michael addition reaction offers a direct route to functionalize the double bond, introducing further structural diversity. rsc.org

Table 2: Synthetic Strategies for Derivatizing the this compound Scaffold

| Functional Group | Synthetic Transformation | Potential Outcome |

| Carboxylic Acid | Esterification, Amidation | Altered solubility, cell permeability, and target engagement. |

| Phenyl Ring | Electrophilic Aromatic Substitution | Modified electronic properties and steric profile. |

| Sulfanyl Group | Alkylation, Oxidation, Disulfide formation | Introduction of new functional groups, prodrug strategies. |

| Alkene | Michael Addition, Cycloaddition | Creation of more complex molecular architectures. |

Emerging Research Areas and Interdisciplinary Studies in Organic and Medicinal Chemistry

The unique combination of functional groups in this compound opens up exciting new avenues for interdisciplinary research at the interface of organic chemistry, medicinal chemistry, and materials science. The ability of cinnamic acid derivatives to undergo photoisomerization and photocycloaddition reactions upon UV light irradiation suggests potential applications in the development of photoresponsive materials and drug delivery systems. mdpi.com

In medicinal chemistry, the scaffold could be explored for the development of inhibitors for a variety of enzymes, building on the known anticancer, anti-inflammatory, and antimicrobial properties of cinnamic acid derivatives. biointerfaceresearch.comunimi.it The sulfanyl group could be used to target specific cysteine residues in enzymes, leading to the development of highly selective and potent inhibitors. The continued exploration of this versatile chemical scaffold is likely to yield novel compounds with significant therapeutic and technological potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2E)-3-phenyl-2-sulfanylprop-2-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of α,β-unsaturated thioether derivatives like this compound typically involves:

- Knoevenagel condensation : Reacting phenylacetic acid derivatives with thiol-containing aldehydes under acidic or basic conditions. Catalysts like piperidine or L-proline can enhance yield .

- Thiol-ene click chemistry : Radical-mediated addition of thiols to alkynes or alkenes, requiring UV light or initiators like AIBN .

- Optimization : Use kinetic studies (e.g., monitoring via HPLC or TLC) to adjust solvent polarity (DMSO for polar intermediates) and temperature (60–80°C for faster kinetics). Purification via recrystallization (ethanol/water mixtures) improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- NMR : The trans (E) configuration of the double bond is confirmed by coupling constants ( ≈ 15–16 Hz for trans protons). The sulfanyl (-SH) proton appears as a broad singlet at δ 1.5–2.5 ppm but may be absent due to exchange broadening; derivatization (e.g., methyl thioether) stabilizes the signal .

- IR : Strong absorption bands at ~2550 cm⁻¹ (S-H stretch) and ~1680 cm⁻¹ (C=O stretch of the α,β-unsaturated acid) .

- MS : ESI-MS in negative mode shows [M-H]⁻ peaks. Fragmentation patterns (e.g., loss of CO₂ or SH groups) confirm the backbone .

Q. What are the typical chemical reactions and stability considerations for this compound under varying pH?

- Methodological Answer :

- Oxidation : The sulfanyl group oxidizes to sulfonic acid (-SO₃H) under strong oxidizing agents (e.g., H₂O₂, KMnO₄), requiring inert atmospheres (N₂/Ar) to prevent degradation .

- Acidic Conditions : Protonation of the carboxylic acid stabilizes the compound, but the thiol group may form disulfide bridges (use reducing agents like TCEP).

- Basic Conditions : Deprotonation of the thiol (pKa ~10) increases nucleophilicity, enabling alkylation or Michael additions. Monitor via pH-stat titration .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved using SHELX software?

- Methodological Answer :

- SHELXL Refinement : Use PART commands to model disordered sulfur/sulfanyl groups. Apply ISOR restraints to prevent unrealistic thermal motion and SUMP to ensure occupancy sums to 1.0 .

- Validation : Check ADPs (anisotropic displacement parameters) via the R1 factor and _diff_peak in PLATON. Hydrogen bonding networks (e.g., O-H···S interactions) should align with geometric restraints .

Q. What strategies are effective for analyzing hydrogen bonding networks in its crystal structure?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., for dimeric motifs). Tools like Mercury or CrystalExplorer visualize motifs like carboxylic acid dimers .

- DFT Calculations : Optimize hydrogen bond geometries (e.g., O···S distances) at the B3LYP/6-31G* level to compare with experimental XRD data .

Q. How can discrepancies in biological activity data (e.g., IC₅₀ values) across studies be systematically addressed?

- Methodological Answer :

- Meta-Analysis : Normalize data using Hill coefficients or standardized assay conditions (e.g., fixed ATP concentrations in kinase assays). Account for solvent effects (DMSO tolerance <1%) .

- QSAR Modeling : Correlate substituent effects (Hammett σ values) with bioactivity. Use CoMFA/CoMSIA to identify critical steric/electronic features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.